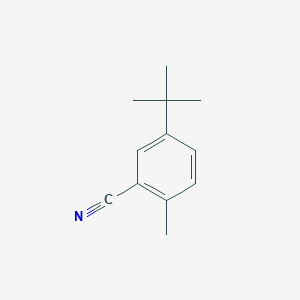

5-(tert-Butyl)-2-methylbenzonitrile

Description

5-(tert-Butyl)-2-methylbenzonitrile (CAS: 85943-30-2) is a substituted benzonitrile derivative with the molecular formula C₁₂H₁₅NO and a molecular weight of 189.25 g/mol . The compound features a nitrile group (-CN) at the benzonitrile core, a tert-butyl group (-C(CH₃)₃) at the 5-position, and a methyl group (-CH₃) at the 2-position of the aromatic ring. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

5-tert-butyl-2-methylbenzonitrile |

InChI |

InChI=1S/C12H15N/c1-9-5-6-11(12(2,3)4)7-10(9)8-13/h5-7H,1-4H3 |

InChI Key |

VNUVVRMAVAPSNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-2-methylbenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzonitrile and tert-butyl chloride.

Friedel-Crafts Alkylation: The tert-butyl group is introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation process.

Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the selective introduction of the tert-butyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-2-methylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (-OH) or carbonyl (C=O) groups.

Reduction: Reduction reactions can convert the nitrile group (-CN) to primary amines (-NH2) or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (Li

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(tert-Butyl)-2-methylbenzonitrile with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing vs. Electron-Donating Groups : The nitrile group (-CN) in this compound is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to the para position. In contrast, hydroxy (-OH) or methoxy (-OCH₃) substituents (e.g., in 5-tert-Butyl-2-hydroxybenzaldehyde) donate electron density via resonance, increasing solubility in polar solvents .

- Steric Effects : The tert-butyl group in all listed compounds provides steric bulk, reducing aggregation in phthalocyanine complexes and improving thermal stability .

Electrochemical and Catalytic Behavior

Phthalocyanine derivatives of this compound exhibit reversible one-electron redox processes at low potentials (-0.85 V to -1.2 V vs. Ag/Ag⁺), attributed to the nitrile and peripheral substituents. These properties are absent in non-nitrile analogs like 5-tert-Butyl-2-hydroxybenzaldehyde, which lack redox-active groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.